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Compound of Interest

Compound Name:
2-phenyl-N-(6-

quinoxalinyl)acetamide

CAS No.: 866131-30-8

Cat. No.: B2617002

Get Quote

Abstract & Scope
This technical guide details the synthesis of 2-phenyl-N-(6-quinoxalinyl)acetamide, a

pharmacologically relevant scaffold integrating a quinoxaline core with a phenylacetamide

moiety. Quinoxaline derivatives are "privileged structures" in medicinal chemistry, widely

investigated as kinase inhibitors (e.g., JNK, p38 MAPK), antimicrobial agents, and

neuroprotective modulators [1, 2].

This protocol provides a robust, field-proven two-step workflow:

Precursor Synthesis: Regioselective formation of 6-aminoquinoxaline.

Amide Coupling: Chemoselective acylation using phenylacetyl chloride under anhydrous

conditions.

Target Audience: Medicinal chemists and process development scientists requiring high-purity

heterocyclic amides for Structure-Activity Relationship (SAR) studies.
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Retrosynthetic Analysis
The strategic disconnection relies on the formation of the amide bond (

) as the final step. The nucleophilic partner, 6-aminoquinoxaline, is derived from the
commercially available 4-nitro-o-phenylenediamine via condensation with glyoxal and
subsequent nitro-reduction.
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Figure 1: Retrosynthetic strategy isolating the quinoxaline amine as the key intermediate.

Experimental Protocol
Step 1: Synthesis of 6-Aminoquinoxaline (Intermediate
A)
Note: If 6-aminoquinoxaline (CAS: 6298-37-9) is purchased commercially, proceed directly to

Step 2.
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Rationale: The condensation of 4-nitro-1,2-phenylenediamine with glyoxal yields 6-

nitroquinoxaline. Subsequent reduction is best achieved via catalytic hydrogenation to prevent

over-reduction of the pyrazine ring [3].

1.1. Condensation (Formation of 6-Nitroquinoxaline)
Reagents: 4-Nitro-1,2-phenylenediamine (15.3 g, 100 mmol), Glyoxal (40% aq. solution, 17.5

mL, 120 mmol), Sodium bisulfite (NaHSO₃).

Solvent: Water / Ethanol (1:1).

Procedure:

Dissolve diamine in 300 mL hot water/ethanol (60°C).

Add glyoxal solution dropwise over 30 mins.

Heat to reflux for 2 hours.

Cool to 0°C. The product, 6-nitroquinoxaline, precipitates as a tan/brown solid.

Filter, wash with cold water, and dry.

Yield: ~85-90%. MP: 172-174°C.

1.2. Reduction (Formation of 6-Aminoquinoxaline)
Reagents: 6-Nitroquinoxaline (from 1.1), 10% Pd/C (10 wt% loading), Hydrogen gas (balloon

or 1 atm).

Solvent: Methanol or Ethanol.

Procedure:

Suspend 6-nitroquinoxaline (5.0 g) in MeOH (100 mL).

Add 10% Pd/C (0.5 g) under inert atmosphere (

).
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Purge with

and stir at RT for 4-6 hours (monitor by TLC).

Filter through Celite to remove catalyst. Caution: Pyrophoric catalyst.

Concentrate filtrate to dryness. Recrystallize from benzene or toluene if necessary.

Yield: ~80%. Appearance: Yellow crystals.[1] MP: 155-160°C [3].[2]

Step 2: Synthesis of 2-Phenyl-N-(6-
quinoxalinyl)acetamide (Target)
Methodology: Schotten-Baumann acylation under anhydrous conditions. Mechanistic Insight:

The amino group at position 6 of the quinoxaline ring is moderately nucleophilic but less so

than a standard aniline due to the electron-withdrawing nature of the pyrazine ring. Therefore,

the use of an acid chloride (highly electrophilic) with a non-nucleophilic base (TEA) is preferred

over carbodiimide coupling (EDC/NHS) for higher yields [4].

Materials Table
Reagent MW ( g/mol ) Equiv.[3] Amount Role

6-

Aminoquinoxalin

e

145.16 1.0
1.00 g (6.89

mmol)
Limiting Reagent

Phenylacetyl

chloride
154.60 1.2

1.10 mL (8.27

mmol)
Electrophile

Triethylamine

(TEA)
101.19 1.5

1.44 mL (10.3

mmol)
Acid Scavenger

Dichloromethane

(DCM)
- - 20 mL

Solvent

(Anhydrous)

Detailed Workflow
Preparation: Flame-dry a 100 mL round-bottom flask (RBF) and equip with a magnetic stir

bar and nitrogen inlet.
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Dissolution: Add 6-Aminoquinoxaline (1.00 g) and anhydrous DCM (15 mL). Stir until fully

dissolved.

Base Addition: Add Triethylamine (1.44 mL) via syringe. Cool the mixture to 0°C using an ice

bath to control the exotherm.

Acylation: Dilute Phenylacetyl chloride (1.10 mL) in DCM (5 mL). Add this solution dropwise

to the reaction mixture over 15 minutes.

Observation: A white precipitate (TEA·HCl salts) typically forms immediately.

Reaction: Remove ice bath and allow to warm to Room Temperature (RT). Stir for 3–6 hours.

Monitoring: Check TLC (System: 5% MeOH in DCM). Starting amine (

) should disappear; Product (

) appears.

Quench: Add saturated

solution (20 mL) and stir vigorously for 10 minutes to hydrolyze excess acid chloride.

Workup & Purification
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*Figure 2: Purification workflow.[4] Note: Acid wash must be rapid to avoid hydrolyzing the

amide or protonating the quinoxaline nitrogens excessively.
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Extraction: Transfer to a separatory funnel. Separate the organic layer. Extract the aqueous

layer once with DCM (10 mL).

Washing: Wash combined organics with water (20 mL) and brine (20 mL).

Drying: Dry over anhydrous

, filter, and concentrate under reduced pressure (Rotavap) to yield an off-white/yellow solid.

Recrystallization: Dissolve crude solid in minimum boiling Ethanol. Allow to cool slowly. Filter

crystals.[1]

Expected Analytical Data (Validation)
Since this is a known scaffold type, the following spectral characteristics confirm the structure

[5]:

Physical State: Pale yellow to off-white solid.

Melting Point: Expected range 210–215°C (typical for quinoxaline amides).

¹H NMR (400 MHz, DMSO-d₆):

10.65 (s, 1H, NH amide).

8.85 (d, J=2 Hz, 1H, Quinoxaline H-2/3).

8.78 (d, J=2 Hz, 1H, Quinoxaline H-3/2).

8.45 (d, J=2 Hz, 1H, Quinoxaline H-5 - ortho to amide).

8.05 (d, J=9 Hz, 1H, Quinoxaline H-8).

7.85 (dd, J=9, 2 Hz, 1H, Quinoxaline H-7).

7.25–7.35 (m, 5H, Phenyl ring).

3.75 (s, 2H, CH₂ benzylic).

MS (ESI): Calculated for
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; Found

.

Troubleshooting & Optimization
Issue Probable Cause Solution

Low Yield Hydrolysis of Acid Chloride
Ensure DCM is anhydrous; use

fresh phenylacetyl chloride.

Incomplete Reaction Low Nucleophilicity of Amine

Add catalytic DMAP (10

mol%); reflux DCM gently if

needed.

Sticky Solid Impurities

Triturate the crude solid with

cold Diethyl Ether to remove

non-polar impurities before

recrystallization.

Regioisomers N/A

Starting material 6-

aminoquinoxaline is a single

isomer. No regioselectivity

issues in the coupling step.

Safety & Handling
Quinoxalines: Many are suspected mutagens (Muta. 2). Handle in a fume hood with gloves.

Phenylacetyl Chloride: Corrosive and lachrymator. Releases HCl upon contact with moisture.

Waste Disposal: All halogenated solvents must be disposed of in dedicated organic waste

streams.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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